Cas no 85700-46-5 (8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone)

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone structure
85700-46-5 structure
상품 이름:8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone
CAS 번호:85700-46-5
MF:C25H26O13
메가와트:534.466148853302
CID:2007734
PubChem ID:46240561

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone 화학적 및 물리적 성질

이름 및 식별자

    • 8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone
    • 8-α-L-Arabinopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-β-D-xylopyranosyl-4H-1-benzopyran-4-one (ACI)
    • 6-C-beta-D-Xylopyranosyl-8-C-alpha-L-arabinopyranosylapigenin
    • apigenin 6-C-alpha-L-arabinoside-8-C-beta-L-arabinoside
    • 6,8-Di-C-beta-D-arabinopyranosylapigenin
    • apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-L-arabinopyranoside
    • 6-C-(alpha-L-arabinopyranosyl)-8-C-(beta-L-arabinopyranosyl)apigenin
    • 6,8-Di-C-alpha-L-arabinopyranosylapigenin
    • 6-C-alpha-L-Arabinopyranosyl-8-C-beta-L-arabinopyranosylapigenin
    • 6-C-alpha-L-arabinosyl-8-C-beta-L-arabinosylapigenin
    • 6-O-beta-L-Arabinopyranosyl-8-C-alpha-L-arabinopyranosylapigenin
    • Apigenin-6-C-β-D-xylopyranosyl-8-C-α-L-arabinopyranoside
    • DA-50639
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one
    • APIGENIN-6-C-BETA-D-XYLOPYRANOSYL-8-C-ALPHA-L-ARABINOPYRANOSIDE
    • E80710
    • 85700-46-5
    • 인치: 1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17+,18+,21-,22-,24+,25+/m1/s1
    • InChIKey: LDVNKZYMYPZDAI-MMIBADOTSA-N
    • 미소: OC1C([C@@H]2OC[C@@H](O)[C@H](O)[C@H]2O)=C(O)C2C(C=C(C3C=CC(O)=CC=3)OC=2C=1[C@@H]1OC[C@H](O)[C@H](O)[C@H]1O)=O

계산된 속성

  • 정밀분자량: 534.13734088g/mol
  • 동위원소 질량: 534.13734088g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 9
  • 수소 결합 수용체 수량: 13
  • 중원자 수량: 38
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 891
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 8
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -2.066
  • 토폴로지 분자 극성 표면적: 227Ų

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Cooke Chemical
M7350258-5mg
Apigenin-6-C-β-D-xylopyranosyl-8-C-α-L-arabinopyranoside
85700-46-5 ≥98%
5mg
RMB 11440.00 2025-02-20

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
2.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
3.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
3.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
3.3 Solvents: Pyridine ;  10 h, 25 °C
4.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
4.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
참조
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

합성회로 2

반응 조건
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
1.3 Solvents: Pyridine ;  10 h, 25 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
2.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
참조
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

합성회로 3

반응 조건
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  4 h, 140 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
1.4 Reagents: Methanol ;  25 °C
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
2.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
참조
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

합성회로 4

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
2.3 Solvents: Pyridine ;  10 h, 25 °C
3.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
3.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
참조
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

합성회로 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
3.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
4.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
4.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
4.3 Solvents: Pyridine ;  10 h, 25 °C
5.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
5.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
참조
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

합성회로 6

반응 조건
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  4 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  2 h, 25 °C
3.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  4 h, 140 °C
3.2 Reagents: Sodium thiosulfate Solvents: Water
3.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
3.4 Reagents: Methanol ;  25 °C
4.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
4.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
참조
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

합성회로 7

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
1.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
참조
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

합성회로 8

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  2 h, 25 °C
2.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  4 h, 140 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
2.3 Reagents: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
2.4 Reagents: Methanol ;  25 °C
3.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
3.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
참조
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

합성회로 9

반응 조건
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
4.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
5.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
5.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
5.3 Solvents: Pyridine ;  10 h, 25 °C
6.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
6.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
참조
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

합성회로 10

반응 조건
1.1 Reagents: Water ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 45 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
4.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
5.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
6.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
6.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
6.3 Solvents: Pyridine ;  10 h, 25 °C
7.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
7.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
참조
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

합성회로 11

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, 25 °C
1.2 25 °C; 12 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
1.4 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  4 h, 25 °C
2.1 Reagents: Water ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 45 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
5.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -15 °C; 30 min, -15 °C; 3 h, -15 °C → 25 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 h, 50 °C; 50 °C → rt
6.2 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  2 h, 25 °C
7.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Chlorobenzene ;  24 h, 140 °C
7.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  1 h, 25 °C
7.3 Solvents: Pyridine ;  10 h, 25 °C
8.1 Reagents: Sodium methoxide Solvents: Methanol ;  12 h, 25 °C
8.2 Reagents: Amberlite IR 120 ;  neutralized, 25 °C
참조
Regioselective synthesis of di-C-glycosyl-flavones possessing antiinflammation activities
Shie, Jiun-Jie; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4451-4462

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone Raw materials

8-Arabinopyranosyl-4',5,7-trihydroxy-6-xylopyranosylflavone Preparation Products

추천 기사

추천 공급업체
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd